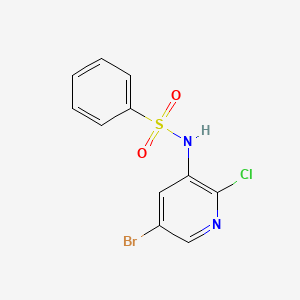

N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide

Vue d'ensemble

Description

N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide: is a chemical compound with the molecular formula C11H8BrClN2O2S and a molecular weight of 347.62 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position and a chlorine atom at the 2-position of the pyridine ring, which is further connected to a benzenesulfonamide group .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide typically involves multi-step reactions. One common method includes the nucleophilic substitution reaction where the pyridine ring is brominated and chlorinated at specific positions . The reaction conditions often involve the use of solvents like ethyl acetate (EtOAc) and drying agents such as anhydrous sodium sulfate (Na2SO4) .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like extraction, purification, and crystallization to

Activité Biologique

N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide is a sulfonamide compound with significant biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C11H8BrClN2O2S

- Molecular Weight : 347.62 g/mol

- CAS Number : 1083326-17-3

This compound features a pyridine ring substituted with bromine and chlorine, along with a benzenesulfonamide group, which contributes to its biological interactions.

The mechanism of action for this compound involves its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms enhances its binding affinity, allowing it to modulate protein activity effectively. This interaction is crucial for its potential therapeutic applications in drug discovery .

1. Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) values against various pathogens have been reported, showing effectiveness comparable to standard antibiotics.

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | Staphylococcus | 6.67 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

2. Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory effects:

- In a carrageenan-induced rat paw edema model, compounds derived from similar structures showed significant inhibition rates, suggesting potential utility in treating inflammatory conditions.

| Compound | Inhibition Rate (%) |

|---|---|

| 4a | 94.69 |

| 4c | 89.66 |

This highlights the compound's potential in managing inflammatory diseases .

3. Anticancer Activity

The compound's structural characteristics may also confer anticancer properties:

- Studies have shown that derivatives of benzenesulfonamides can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

For instance, compounds similar to this compound have demonstrated IC50 values ranging from 7 to 20 µM against different cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the molecular structure significantly influence the biological activity of sulfonamides:

- The presence of halogen substituents (bromine and chlorine) enhances lipophilicity and binding affinity.

These findings suggest that further structural optimization could yield compounds with improved efficacy against specific targets.

Case Studies

- Inhibition of RIPK2 Kinase : A study highlighted a related compound that inhibited RIPK2 kinase with an IC50 of 16 nM, demonstrating the potential for similar compounds to target critical signaling pathways involved in inflammation and cancer .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of sulfonamide derivatives, showing promising results against resistant strains of Mycobacterium tuberculosis, indicating potential for treating drug-resistant infections .

Applications De Recherche Scientifique

Medicinal Chemistry

N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide has been investigated for its potential as a therapeutic agent due to its interaction with biological targets. Notably, it has shown promise in:

- Inhibition of Tissue Non-Specific Alkaline Phosphatase (TNAP) : Research indicates that compounds with similar structures exhibit TNAP inhibitory activity, which is crucial for treating conditions associated with ectopic calcification, such as pseudoxanthoma elasticum and generalized arterial calcification of infancy .

| Disease Targeted | Mechanism of Action |

|---|---|

| Pseudoxanthoma Elasticum | TNAP inhibition reduces ectopic calcification |

| Generalized Arterial Calcification | Modulation of alkaline phosphatase activity |

Agrochemical Development

The compound's sulfonamide group enhances its potential as an agrochemical agent. Its reactivity allows for the synthesis of derivatives that can act as herbicides or fungicides. For instance, modifications to the sulfonamide structure can lead to compounds with improved efficacy against specific pests or diseases in crops.

Material Science

In material science, this compound serves as a building block for synthesizing novel polymers and materials. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, enables the development of advanced materials with tailored properties.

Case Study 1: Drug Development

A study published in a pharmaceutical journal explored the synthesis of this compound derivatives aimed at enhancing TNAP inhibitory activity. The research involved modifying the compound's structure to improve solubility and bioavailability while maintaining its pharmacological effects .

Case Study 2: Agrochemical Applications

Research conducted on the application of this compound in agrochemicals demonstrated its effectiveness in controlling fungal pathogens in crops. The study highlighted the compound's capacity to inhibit fungal growth through specific biochemical pathways, showcasing its potential as a sustainable agricultural solution .

Propriétés

IUPAC Name |

N-(5-bromo-2-chloropyridin-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2O2S/c12-8-6-10(11(13)14-7-8)15-18(16,17)9-4-2-1-3-5-9/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOHCNXTUHUAOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728110 | |

| Record name | N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083326-17-3 | |

| Record name | N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.